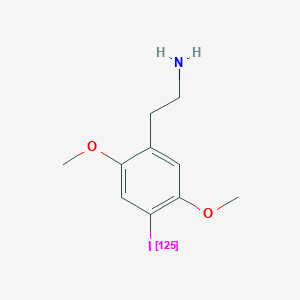

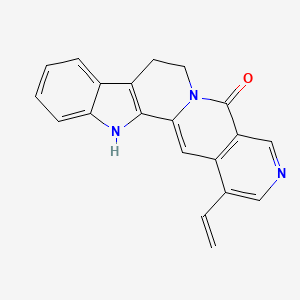

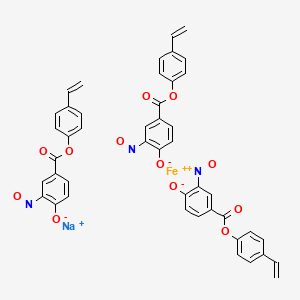

![molecular formula C8H5N3 B1213434 3-Cianoimidazo[1,2-a]piridina CAS No. 6200-59-5](/img/structure/B1213434.png)

3-Cianoimidazo[1,2-a]piridina

Descripción general

Descripción

Imidazo[1,2-a]pyridine-3-carbonitrile is a compound that belongs to the class of imidazopyridines, which are known for their diverse chemical reactions and significant pharmacological activities. The compound's structure contains a fused imidazole and pyridine ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine-3-carbonitrile involves several methods, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes. Aqueous syntheses of methylimidazo[1,2-a]pyridines have been reported without any deliberate addition of catalysts, showing the versatility of this compound's synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Additionally, Cu-catalyzed synthesis has been utilized for creating 3-formyl derivatives of imidazo[1,2-a]pyridine, highlighting a novel activation mode of ethyl tertiary amines (C. Rao, Shaoyu Mai, & Q. Song, 2017).

Molecular Structure Analysis

The imidazo[1,2-a]pyridine skeleton offers a versatile platform for generating new types of stable N-heterocyclic carbenes, showcasing the structural diversity and potential for modification (M. Alcarazo et al., 2005). The structure's adaptability is crucial for its reactivity and the development of novel compounds.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine-3-carbonitrile participates in various chemical reactions, including the reaction with β-lactam carbenes and 2-pyridyl isonitriles, leading to the synthesis of compounds useful as fluorescent probes for mercury ion detection (N. Shao et al., 2011). This illustrates its potential in creating functional materials for environmental monitoring.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine-3-carbonitrile derivatives have been extensively studied, especially in the context of their fluorescence. For instance, certain derivatives undergo excited state intramolecular proton transfer, which is significant for designing fluorescent materials with high Stokes shifts (A. Stasyuk et al., 2012).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine-3-carbonitrile are highlighted by its reactivity in various synthetic pathways. For example, its use in the carbonylation approach for activating Csp2-H and Csp3-H bonds showcases the compound's versatility in cross-coupling reactions, making it a valuable building block in organic synthesis (Sai Lei et al., 2016).

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de imidazo[1,2-a]piridina han sido reconocidos como un andamiaje de "prejuicio de fármacos" por su amplia gama de aplicaciones en química medicinal . Exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extensamente resistente a los fármacos (XDR-TB) .

Agroquímicos y Productos Farmacéuticos

Imidazo[1,5-a]piridina es un componente estructural significativo de un gran número de agroquímicos y productos farmacéuticos . La síntesis de imidazo[1,5-a]piridina ha sido objeto de intensa investigación durante numerosas décadas .

Dispositivos Optoelectrónicos

Los derivados de imidazo[1,5-a]piridina han mostrado un gran potencial en el campo de la ciencia de los materiales . Se han utilizado en diferentes aplicaciones tecnológicas, como dispositivos optoelectrónicos .

Sensores

Estos compuestos también se han utilizado en el desarrollo de sensores . Su estructura química única les permite interactuar con diversas sustancias, lo que los hace útiles en la tecnología de sensores .

Fármacos Anticancerígenos

Los derivados de imidazo[1,5-a]piridina se han utilizado en el desarrollo de fármacos anticancerígenos . Su capacidad para interactuar con sistemas biológicos los convierte en un candidato prometedor para el tratamiento del cáncer .

Emisores para Microscopía y Imagen Confocal

Otra aplicación de estos compuestos es en el campo de la microscopía y la imagen confocal . Se pueden utilizar como emisores, proporcionando un medio para visualizar sistemas biológicos .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine-3-carbonitrile is recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, its primary targets are likely the biological components involved in the pathogenesis of these diseases.

Mode of Action

It is known that the compound interacts with its targets, leading to a reduction in bacterial growth . This suggests that the compound may inhibit essential biological processes in the bacteria, thereby limiting their ability to proliferate.

Biochemical Pathways

Imidazo[1,2-a]pyridine-3-carbonitrile affects the biochemical pathways associated with the survival and replication of tuberculosis bacteria . The compound’s interaction with its targets likely disrupts these pathways, leading to downstream effects that inhibit bacterial growth.

Pharmacokinetics

It has been suggested that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the action of Imidazo[1,2-a]pyridine-3-carbonitrile is a significant reduction in bacterial growth . This suggests that the compound has potent antibacterial effects, particularly against multidrug-resistant and extensively drug-resistant strains of tuberculosis .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREUPRFRJOSEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211052 | |

| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6200-59-5 | |

| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

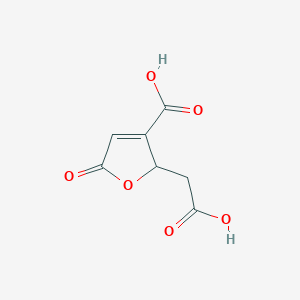

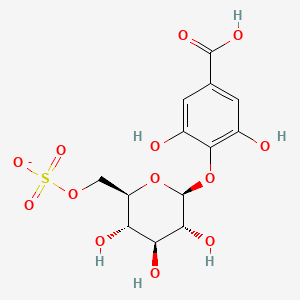

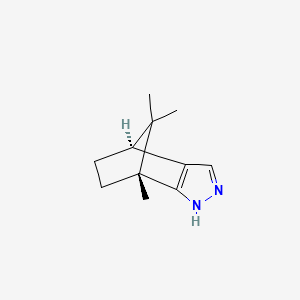

![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)

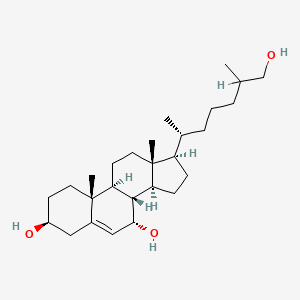

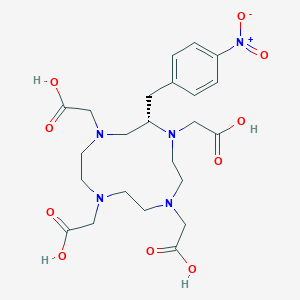

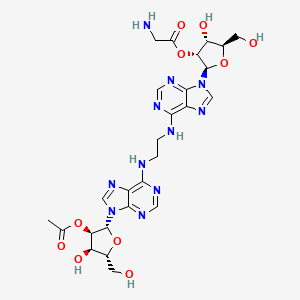

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)

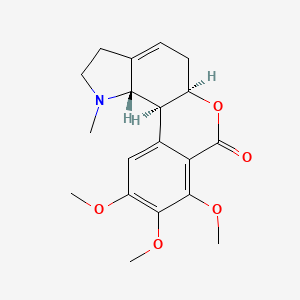

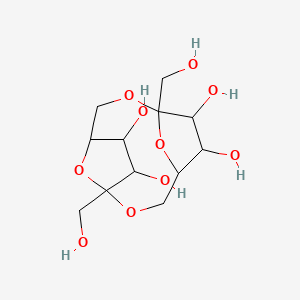

![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)